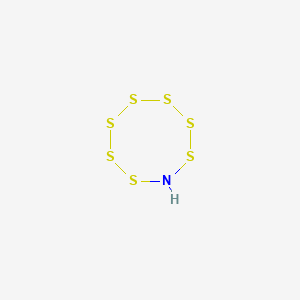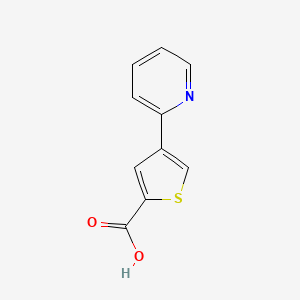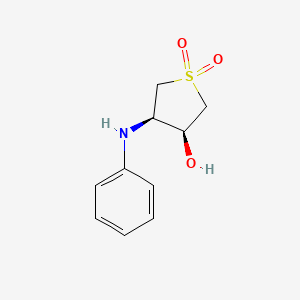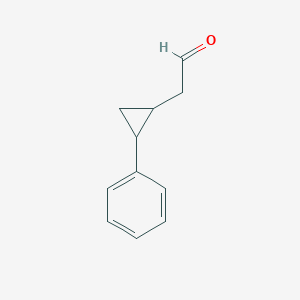![molecular formula C14H11N3O4S B12122109 2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide CAS No. 6835-15-0](/img/structure/B12122109.png)
2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that combines the structural features of chromene and thiadiazole Chromene derivatives are known for their diverse biological activities, while thiadiazole derivatives are recognized for their pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Modification: The esterified product is then modified with cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The chromene moiety can undergo oxidation reactions.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety may yield chromone derivatives, while reduction of the thiadiazole ring can produce thiadiazoline derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the design of smart materials due to its photoactive properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, while the thiadiazole ring can modulate biological activities through its interaction with proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-meth-oxy-benzene-sulfonate
- Ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate
Uniqueness
2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of chromene and thiadiazole moieties, which confer a wide range of biological activities and potential applications. The presence of both moieties allows for diverse chemical reactivity and interaction with various biological targets, making it a versatile compound for research and development.
Propiedades
Número CAS |
6835-15-0 |
|---|---|
Fórmula molecular |
C14H11N3O4S |
Peso molecular |
317.32 g/mol |
Nombre IUPAC |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11N3O4S/c1-8-4-13(19)21-11-5-9(2-3-10(8)11)20-6-12(18)16-14-17-15-7-22-14/h2-5,7H,6H2,1H3,(H,16,17,18) |
Clave InChI |
QDWVMPWRBMUURS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NN=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122027.png)
![Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine](/img/structure/B12122029.png)

![(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12122036.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122038.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12122039.png)
![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)
![4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)
![9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122058.png)


![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)

